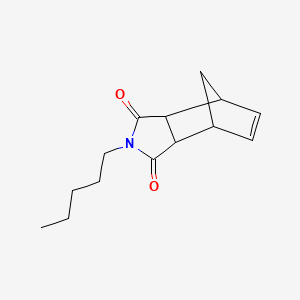
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboximide, N-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboximide, N-pentyl- is a chemical compound known for its unique bicyclic structure. This compound is derived from norbornene, a bicyclic hydrocarbon, and features a pentyl group attached to the nitrogen atom of the imide. Its structure and reactivity make it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)hept-5-ene-2,3-dicarboximide, N-pentyl- typically involves the reaction of norbornene derivatives with pentylamine. One common method is the reaction of Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride with pentylamine under controlled conditions to form the desired imide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of Bicyclo(2.2.1)hept-5-ene-2,3-dicarboximide, N-pentyl- on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboximide, N-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the imide to amine derivatives.
Substitution: The imide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracetic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include epoxides, amines, and various substituted imides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboximide, N-pentyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bicyclo(2.2.1)hept-5-ene-2,3-dicarboximide, N-pentyl- involves its interaction with various molecular targets. The imide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The bicyclic structure also contributes to its unique reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride: A precursor in the synthesis of the imide.
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid: Another related compound with similar reactivity.
N-Amino-endo-bicyclo(2.2.1)hept-5-ene-2,3-dicarboximide: A derivative with an amino group instead of a pentyl group.
Uniqueness
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboximide, N-pentyl- is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific hydrophobic interactions or steric effects are desired .
Properties
CAS No. |
33388-72-6 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-pentyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C14H19NO2/c1-2-3-4-7-15-13(16)11-9-5-6-10(8-9)12(11)14(15)17/h5-6,9-12H,2-4,7-8H2,1H3 |
InChI Key |
POSUBRMCTKRTPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2C3CC(C2C1=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















